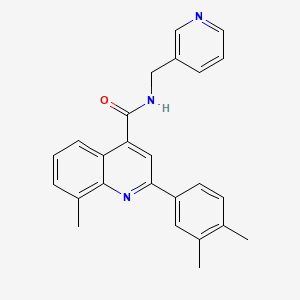![molecular formula C19H18N4OS2 B4584914 3-(2-furyl)-4-isopropyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4584914.png)
3-(2-furyl)-4-isopropyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole
説明
The compound belongs to a class of molecules that have garnered attention in the fields of chemistry and pharmacology, particularly due to their potential in drug development. Its structure involves the fusion of furyl, isopropyl, phenyl, thiazolyl, and triazole moieties, indicating a complex synthesis pathway and a multifaceted chemical profile.
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, starting with key starting reagents like 3-amino-1-phenylthiourea. The process may include reactions like the formation of thion using carbon disulfide, alkylations, hydrazinolysis, and intramolecular cyclization to achieve the final compound. Optimization of synthesis conditions and the use of computer-assisted prediction models like PASS Online® can help in identifying promising directions for further studies (Hotsulia & Fedotov, 2019).
Molecular Structure Analysis
The structural features of compounds in this class can vary significantly. For example, certain derivatives exhibit a skew-boat conformation for the thiazine ring, while the triazole and furyl rings remain essentially planar. The orientation of substituent groups, such as the phenyl group, can also vary, influencing the compound's overall geometry and properties (Ozbey, Ulusoy, & Kendi, 2000).
科学的研究の応用
Antifungal Applications
Novel triazole derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their antifungal activity. These compounds have shown varying degrees of activity against several fungal strains, indicating their potential in developing new antifungal agents. For instance, a study by Terzioğlu Klip et al. (2010) explored the synthesis, structure, and antifungal evaluation of some novel triazolylmercaptoacetylthiosemicarbazide and triazolylmercaptomethyl-1,3,4-thiadiazole analogs, demonstrating their effectiveness against Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans (Terzioğlu Klip et al., 2010).
Anticonvulsant Activity
Another area of research interest is the anticonvulsant activity of triazole derivatives. Küçükgüzel et al. (2004) synthesized a series of triazole derivatives to evaluate their anticonvulsant activity. Some of these derivatives exhibited significant protection in experimental models, highlighting their potential in developing new treatments for epilepsy (Küçükgüzel et al., 2004).
Chemical Synthesis and Modification
Chemical synthesis and modification of triazole derivatives also represent a significant area of scientific research. Studies by Katritzky et al. (2003) on the regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles, and by Aktay et al. (2005) on the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress, showcase the chemical versatility and potential therapeutic applications of these compounds (Katritzky et al., 2003); (Aktay et al., 2005).
Antibacterial and Antifungal Activities
The synthesis of triazole derivatives and their evaluation for antimicrobial activities is a critical research domain. Joshi et al. (2021) synthesized new series of fused 1,2,4-triazoles and investigated their in vitro antibacterial and antifungal activity, finding some compounds with interesting activities against bacterial and fungal strains (Joshi et al., 2021).
特性
IUPAC Name |
4-[[5-(furan-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-13(2)23-17(16-9-6-10-24-16)21-22-19(23)26-12-15-11-25-18(20-15)14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGHYMWBBDABIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-(propan-2-yl)-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4584838.png)
![2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4584855.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4584875.png)
![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4584883.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-propylglycinamide](/img/structure/B4584890.png)



![4-(4-tert-butylbenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4584906.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584908.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)

![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4584931.png)